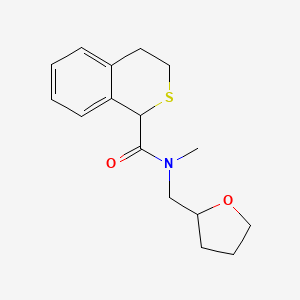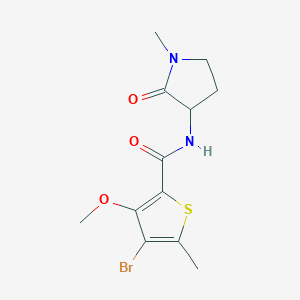![molecular formula C13H22N2O B7591409 N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide, also known as SM-1, is a synthetic compound that has been extensively researched for its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. SM-1 has been found to possess a range of interesting biological properties, including antitumor, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The mechanism of action of N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and induce the expression of tumor suppressor genes. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which is accompanied by changes in the expression of various genes involved in these processes. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastatic spread of cancer. In addition, this compound has been found to possess anti-inflammatory and analgesic effects, which may be mediated by the inhibition of key enzymes and signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to possess a range of interesting biological properties, which make it a potential candidate for the treatment of cancer, inflammation, and pain. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide. One potential area of research is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Furthermore, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models. Finally, the development of novel analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with ethyl acrylate and subsequent reaction with 2-bromoacetic acid to yield the final product. The synthesis of this compound has been optimized to produce high yields of the compound with good purity. The synthetic route is relatively simple and can be easily scaled up for larger production.
Wissenschaftliche Forschungsanwendungen
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide has been extensively studied for its potential therapeutic applications. Its antitumor activity has been investigated in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-9-14-12(16)15-10-8-13(11-15)6-4-3-5-7-13/h2H,1,3-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAALDWUQXVSZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)

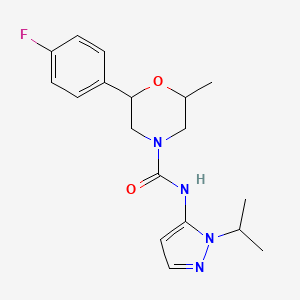
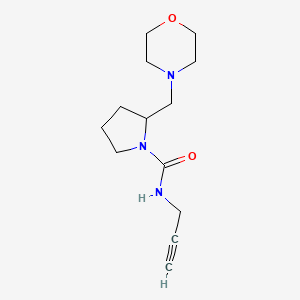
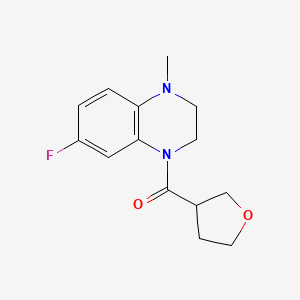
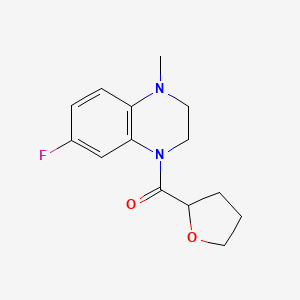
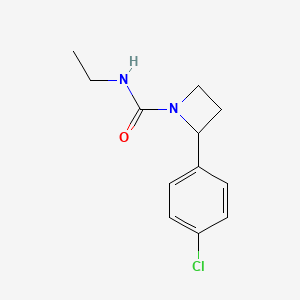

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
